molecular formula C24H27N3O3S B11043234 4-[4-(benzyloxy)phenyl]-7-hydroxy-1-(pentan-3-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one

4-[4-(benzyloxy)phenyl]-7-hydroxy-1-(pentan-3-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one

Cat. No.: B11043234
M. Wt: 437.6 g/mol
InChI Key: QMJRTPPXTJGYJS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[4-(BENZYLOXY)PHENYL]-3-HYDROXY-1-(PENTAN-3-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves multiple steps. The starting materials typically include 4-(benzyloxy)phenyl and pentan-3-yl derivatives. The synthetic route involves the formation of the pyrazolo[3,4-e][1,4]thiazepin-7-one ring system through cyclization reactions under specific conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-[4-(BENZYLOXY)PHENYL]-3-HYDROXY-1-(PENTAN-3-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. Molecular docking studies have revealed its binding sites and pathways involved in its activity .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-e][1,4]thiazepin-7-one derivatives. 4-[4-(BENZYLOXY)PHENYL]-3-HYDROXY-1-(PENTAN-3-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is unique due to its specific substituents, which confer distinct biological activities. Other similar compounds include:

Properties

Molecular Formula

C24H27N3O3S

Molecular Weight

437.6 g/mol

IUPAC Name

1-pentan-3-yl-4-(4-phenylmethoxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione

InChI

InChI=1S/C24H27N3O3S/c1-3-18(4-2)27-23-21(24(29)26-27)22(31-15-20(28)25-23)17-10-12-19(13-11-17)30-14-16-8-6-5-7-9-16/h5-13,18,22H,3-4,14-15H2,1-2H3,(H,25,28)(H,26,29)

InChI Key

QMJRTPPXTJGYJS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1C2=C(C(SCC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)N1

Origin of Product

United States

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